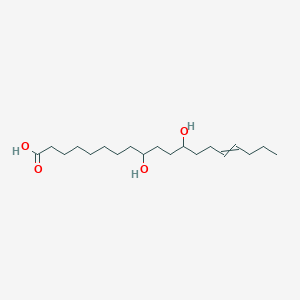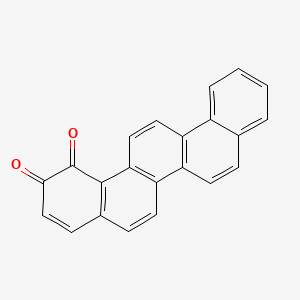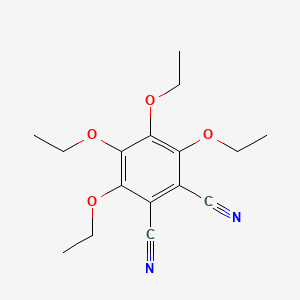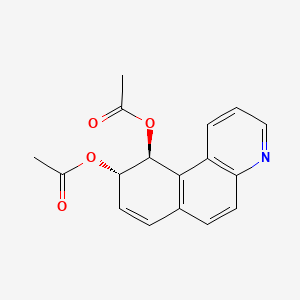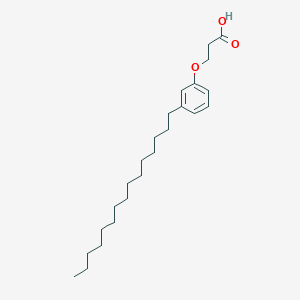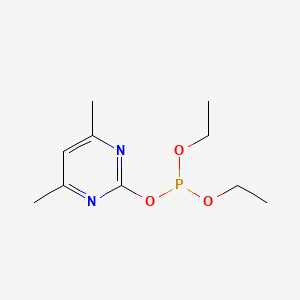![molecular formula C15H26O5 B14329819 2-[(7,7,7-Trimethoxyhept-2-YN-1-YL)oxy]oxane CAS No. 110942-94-4](/img/structure/B14329819.png)
2-[(7,7,7-Trimethoxyhept-2-YN-1-YL)oxy]oxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(7,7,7-Trimethoxyhept-2-YN-1-YL)oxy]oxane is a chemical compound with the molecular formula C13H24O4 It is known for its unique structure, which includes a hept-2-yn-1-yl group attached to an oxane ring through an ether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(7,7,7-Trimethoxyhept-2-YN-1-YL)oxy]oxane typically involves the reaction of 7,7,7-trimethoxyhept-2-yne with an oxane derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the ether linkage. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is typically carried out in batch reactors with precise control over reaction parameters to ensure consistency and quality of the final product. Purification steps, such as distillation or chromatography, are employed to isolate the compound from reaction mixtures .
Análisis De Reacciones Químicas
Types of Reactions
2-[(7,7,7-Trimethoxyhept-2-YN-1-YL)oxy]oxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the triple bond in the hept-2-yne group to a double or single bond.
Substitution: The ether linkage allows for substitution reactions where the oxane ring can be modified.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in appropriate solvents to ensure desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alkenes or alkanes. Substitution reactions can result in various modified oxane derivatives .
Aplicaciones Científicas De Investigación
2-[(7,7,7-Trimethoxyhept-2-YN-1-YL)oxy]oxane has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(7,7,7-Trimethoxyhept-2-YN-1-YL)oxy]oxane involves its interaction with molecular targets through its functional groups. The hept-2-yne group can participate in various chemical reactions, while the oxane ring provides stability and reactivity. The compound’s effects are mediated through pathways involving oxidation, reduction, and substitution reactions .
Comparación Con Compuestos Similares
Similar Compounds
Trimethoxy[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]silane: Similar in structure but contains a silane group instead of an oxane ring.
Acetic acid, 1,7,7-trimethyl-bicyclo[2.2.1]hept-2-yl ester: Contains a bicyclic structure with an ester group.
Uniqueness
2-[(7,7,7-Trimethoxyhept-2-YN-1-YL)oxy]oxane is unique due to its combination of a hept-2-yne group and an oxane ring, which imparts distinct reactivity and stability. This makes it a valuable compound for various applications in scientific research and industry .
Propiedades
Número CAS |
110942-94-4 |
|---|---|
Fórmula molecular |
C15H26O5 |
Peso molecular |
286.36 g/mol |
Nombre IUPAC |
2-(7,7,7-trimethoxyhept-2-ynoxy)oxane |
InChI |
InChI=1S/C15H26O5/c1-16-15(17-2,18-3)11-7-4-5-8-12-19-14-10-6-9-13-20-14/h14H,4,6-7,9-13H2,1-3H3 |
Clave InChI |
QDIWLUIDHDSYJL-UHFFFAOYSA-N |
SMILES canónico |
COC(CCCC#CCOC1CCCCO1)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


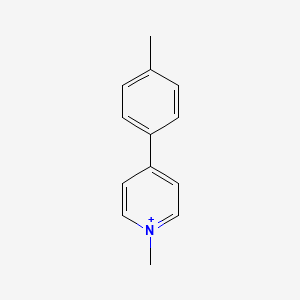
![N-Benzyl-4-[(E)-(4-chlorophenyl)diazenyl]aniline](/img/structure/B14329745.png)
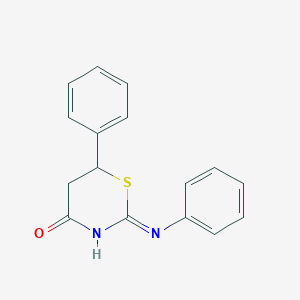
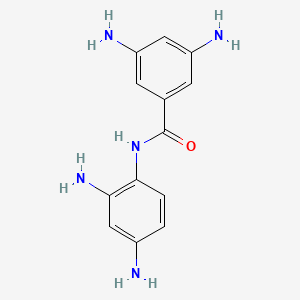
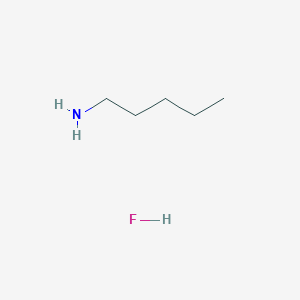
![1,2-Difluoro-4-[(4-pentylphenyl)ethynyl]benzene](/img/structure/B14329769.png)

![4-[3-(Morpholin-4-yl)-3-oxoprop-1-en-1-yl]benzene-1-sulfonyl chloride](/img/structure/B14329779.png)
